2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an amino group and a 4-methylpentan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropylmethyl group is introduced using cyclopropanation reactions, which involve the addition of a cyclopropyl group to a suitable precursor.
Amination Reaction: The amino group is introduced through amination reactions, where an amine group is added to the cyclopropylmethyl group.
Alcohol Formation: The 4-methylpentan-1-ol moiety is synthesized through alcohol formation reactions, which involve the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with modified functional groups.
Scientific Research Applications
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Similar in structure but lacking the alcohol moiety.
4-Methylpentan-1-ol: Similar in structure but lacking the cyclopropylmethyl group.
Cyclopropylmethyl-4-methylpentanamine: A closely related compound with a different arrangement of functional groups.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)5-10(7-12)11-6-9-3-4-9/h8-12H,3-7H2,1-2H3 |
InChI Key |
GRTVRDFJXXOUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.